molecular formula C25H27N3O2S B2600204 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide CAS No. 955257-50-8

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide

Cat. No.: B2600204
CAS No.: 955257-50-8
M. Wt: 433.57
InChI Key: ZAQBPCDOIXBXCV-UHFFFAOYSA-N
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Description

The compound "N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide" is a complex organic molecule featuring an oxalamide backbone, with several substituents, including a dihydroisoquinoline ring, a thiophene ring, and a phenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of "N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide" generally involves several key steps:

  • Formation of the Dihydroisoquinoline Moiety: : This can be achieved via a Pictet-Spengler reaction, where a benzylamine reacts with an aldehyde under acidic conditions to form the isoquinoline ring system.

  • Incorporation of the Thiophene Group: : A thiophene derivative is introduced through a cross-coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene and halide precursors.

  • Construction of the Oxalamide Core: : This involves the reaction of an oxalic acid derivative with amine precursors to form the oxalamide linkage.

  • Final Assembly: : The final compound is formed by coupling the phenethyl group to the intermediate product using a suitable coupling reagent, such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods: While the aforementioned laboratory techniques can be scaled up for industrial production, optimization for large-scale synthesis may involve streamlining steps, improving yields, and reducing costs. Continuous flow chemistry could be employed for better control over reaction conditions and increased safety.

Chemical Reactions Analysis

Types of Reactions: "N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide" can undergo various chemical reactions, including:

  • Oxidation: : The thiophene and dihydroisoquinoline rings can be oxidized under mild conditions.

  • Reduction: : Hydrogenation can reduce the dihydroisoquinoline to a tetrahydroisoquinoline.

  • Substitution: : Nucleophilic substitution can occur at the oxalamide nitrogen atoms or the thiophene ring.

Common Reagents and Conditions:
  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

  • Substitution: : Reagents like alkyl halides for alkylation, or amines for amidation.

Major Products Formed:
  • Oxidation: : Products include sulfoxides or sulfones for the thiophene ring.

  • Reduction: : Leads to saturated analogs like tetrahydroisoquinoline derivatives.

  • Substitution: : Results in various alkylated or amidated products, depending on the reagents used.

Scientific Research Applications

Chemistry: This compound's structural complexity makes it a valuable target for studies in synthetic organic chemistry, focusing on reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, "N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide" can serve as a lead compound in drug discovery efforts, particularly targeting diseases involving the central nervous system, given its structural similarity to known bioactive molecules.

Industry: Industrially, this compound could find use in materials science, especially in the development of organic electronic materials or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The compound's effects are likely mediated through its interactions with specific molecular targets, such as enzymes or receptors. For example, its dihydroisoquinoline moiety could interact with neurotransmitter receptors, while the thiophene ring might bind to protein sites involved in oxidation-reduction processes.

Molecular Targets and Pathways:
  • Neurotransmitter Receptors: : Potential modulation of dopamine, serotonin, or GABA receptors.

  • Oxidative Stress Pathways: : Interaction with enzymes like cytochrome P450 or NADPH oxidase.

Comparison with Similar Compounds

Unique Features: What sets "N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide" apart is its intricate combination of aromatic and heterocyclic systems, coupled with an oxalamide core. This unique arrangement confers diverse chemical reactivity and biological activity.

List of Similar Compounds:
  • N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-N2-phenethyloxalamide: : Lacks the thiophene ring, providing a comparison of the impact of heterocycles.

  • N1-(2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide: : Lacks the dihydroisoquinoline, highlighting the influence of the isoquinoline moiety.

  • N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide: : Without the phenethyl group, illustrating its role in overall activity.

Properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S/c29-24(26-13-10-19-6-2-1-3-7-19)25(30)27-16-23(22-12-15-31-18-22)28-14-11-20-8-4-5-9-21(20)17-28/h1-9,12,15,18,23H,10-11,13-14,16-17H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQBPCDOIXBXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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